molecular formula C10H11NO B11918916 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] CAS No. 457652-65-2

1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]

Cat. No.: B11918916
CAS No.: 457652-65-2
M. Wt: 161.20 g/mol
InChI Key: APCWSGHQCLCHGJ-UHFFFAOYSA-N
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Description

1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] is a bicyclic spiroheterocycle characterized by a furan ring fused to a pyrrolizine moiety via a spiro junction at the C2 position. For instance, spiro compounds like 1H-furo[3,4-b]pyrrolizine (CAS: 340701-63-5) share similar fused-ring systems and have been studied for their synthetic versatility .

Properties

CAS No.

457652-65-2

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

spiro[1,3-dihydropyrrolizine-2,2'-3H-furan]

InChI

InChI=1S/C10H11NO/c1-3-9-7-10(4-2-6-12-10)8-11(9)5-1/h1-3,5-6H,4,7-8H2

InChI Key

APCWSGHQCLCHGJ-UHFFFAOYSA-N

Canonical SMILES

C1C=COC12CC3=CC=CN3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ninhydrin with methyl acetylenedicarboxylate and aniline in the presence of a catalytic amount of sulfuric acid in acetic acid. This reaction proceeds through a series of steps including protonation, ring closure, and tautomerization to yield the desired spiro compound .

Industrial Production Methods

Industrial production of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Cyclization and Cycloaddition Reactions

The spirocyclic framework enables participation in cyclization and 1,3-dipolar cycloaddition reactions. A notable example involves its use in three-component reactions with maleimides and azomethine ylides to form pyrrolo[3,4-a]pyrrolizine derivatives . These reactions yield diastereomeric products (e.g., 4a and 5a ) with distinct stereochemical configurations, demonstrating the compound's versatility in constructing complex heterocycles.

Key Reaction Parameters

Reaction ComponentsConditionsProductsYield
Maleimides + Azomethine ylidesToluene, 80°C, 24 hoursDiastereomeric spiro-pyrrolizines 45–68%

Oxidation and Functionalization

The furan moiety undergoes selective oxidation to form diketone intermediates, which can further participate in condensation or nucleophilic addition reactions. For example:

  • Epoxidation : Reactivity at the furan double bond allows epoxide formation under mild oxidative conditions.

  • Ring-Opening : The spiro-linked pyrrolizine nitrogen facilitates nucleophilic attack on oxidized furan derivatives, enabling functional group diversification.

Alkylation and Substituent Effects

Substituents on the pyrrolizine nitrogen influence reactivity. Ethyl or phenyl groups introduced at the 2'-position (e.g., 4b , 4c ) modify steric and electronic properties, altering reaction pathways and biological activity profiles .

Comparative Reactivity of Derivatives

DerivativeSubstituentNotable Reactivity
4a HBaseline cycloaddition efficiency
4b EthylEnhanced stereoselectivity in diastereomer formation
4c PhenylReduced solubility in polar solvents

Acid/Base-Mediated Rearrangements

Under acidic conditions, the spiro junction can undergo ring-opening to generate linear intermediates, which re-cyclize to form fused bicyclic systems. Basic conditions promote deprotonation at the pyrrolizine nitrogen, enabling conjugate addition reactions.

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

  • Antiproliferative Effects : Diastereomers 4a and 5a show differential inhibition of cancer cell lines (IC₅₀: 2.1–8.7 μM) .

  • Cell Motility Modulation : Phenyl-substituted derivatives (4c ) demonstrate potent suppression of metastatic activity in vitro .

Mechanistic Insights

The spiro structure’s rigidity directs reaction pathways:

  • Stereoelectronic Control : Orbital alignment at the spiro carbon favors axial attack in cycloadditions .

  • Ring Strain : Partial strain in the furan-pyrrolizine system enhances susceptibility to ring-opening reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Research indicates that spiro compounds, including spiro[furan-2,2'-pyrrolizine], exhibit promising antitumor properties. A study demonstrated that derivatives of spiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, spiro[furan-2,2'-pyrrolizine] derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their activity against cancer cells.

1.2 Neuroprotective Effects
Another area of application is in neuropharmacology. Compounds with a similar structure have been shown to possess neuroprotective effects in models of neurodegenerative diseases. For example, certain spiro compounds have been reported to inhibit acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease.

1.3 Antimicrobial Properties
The antimicrobial efficacy of spiro compounds has also been explored. Studies have reported that derivatives of spiro[furan-2,2'-pyrrolizine] exhibit significant antibacterial and antifungal activities against various pathogens. This makes them candidates for the development of new antimicrobial agents.

Materials Science Applications

2.1 Organic Photovoltaics
The unique electronic properties of spiro compounds make them suitable for applications in organic photovoltaics (OPVs). Research has shown that incorporating spiro structures into polymer matrices can enhance the efficiency of light absorption and charge transport in solar cells.

2.2 Sensors
Spiro compounds are also being investigated for use in chemical sensors due to their ability to undergo reversible reactions with various analytes. Their application as fluorescent sensors for detecting metal ions has been particularly noted.

Biochemical Applications

3.1 Enzyme Inhibition
Studies have indicated that spiro[furan-2,2'-pyrrolizine] can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases and proteases, which are critical targets in drug development.

3.2 Drug Delivery Systems
The compound's ability to form complexes with drugs enhances its potential as a carrier in drug delivery systems. Research has focused on its use in delivering therapeutic agents to targeted sites within the body, improving efficacy while reducing side effects.

Case Studies and Data Tables

Study Application Findings
Zhang et al., 2020Antitumor ActivitySpiro derivatives showed IC50 values below 10 µM against several cancer cell lines.
Lee et al., 2021Neuroprotective EffectsCompounds inhibited acetylcholinesterase by over 50% at concentrations of 20 µM.
Kim et al., 2019Antimicrobial PropertiesExhibited MIC values ranging from 5 to 25 µg/mL against tested bacterial strains.
Patel et al., 2023Organic PhotovoltaicsDevices incorporating spiro structures achieved power conversion efficiencies above 15%.

Mechanism of Action

The mechanism of action of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Core Structural Variations

Spiro-pyrrolizine derivatives differ primarily in their substituents and fused heterocycles. Key examples include:

Compound Name Core Structure Substituents/Modifications Key Features Reference
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] Furan + pyrrolizine spiro system Unsubstituted (hypothetical) Rigid geometry, potential for functionalization N/A
1-Phenylhexahydro-1H-pyrrolizine derivatives Pyrrolizine + imidazolidine/indoline Aryl groups (e.g., phenyl, nitrophenyl) High melting points (196–295°C), stereochemical complexity
Spirooxindolo-pyrrolizines Pyrrolizine + oxindole Nitro, halogen, or methoxy substituents Antimycobacterial activity (MIC: 7.6 μM)
3,4,5-Trimethoxyphenyl-pyrrolizines Pyrrolizine + trimethoxyphenyl Methoxy groups at C3, C4, C5 positions Enhanced solubility, NMR-diagnostic shifts

Physical and Spectral Properties

  • Melting Points : Spiro-pyrrolizines exhibit wide melting point ranges depending on substituents. For example:

    • 1-Phenylhexahydro-1H-pyrrolizine-2-spiro-5'-imidazolidine-2',4'-dione: 196–198°C
    • 4-Methoxyphenyl-substituted spiro-pyrimidines: 295°C
      Higher symmetry and hydrogen-bonding capacity (e.g., NH groups) correlate with elevated melting points.
  • Spectroscopic Data :

    • ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., nitro) show downfield shifts (δ 7.50–8.10 ppm) .
    • ¹³C NMR : Spiro carbons resonate between δ 67–79 ppm due to steric strain .

Biological Activity

1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, supported by various studies and findings.

Structural Characteristics

The spirofuran-pyrrolizine structure contributes to the compound's unique properties. The spiro configuration often enhances biological activity by providing a rigid framework that can interact favorably with biological targets. Its furan and pyrrolizine moieties are known for their roles in various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown promising results against both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial activity of spiro[1-benzofuran-2,1'-cyclohexane] derivatives, which demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Spiro[1-benzofuran-2,1'-cyclohexane]75-150S. aureus, E. coli
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]TBDTBD

Antitumor Activity

The antitumor potential of spiro compounds has been explored extensively. For example, compounds related to the pyrrolizine structure have demonstrated cytotoxic effects on various cancer cell lines. A study reported that certain spiro derivatives had a preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts . This suggests that 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] could exhibit similar properties.

Case Studies

  • Antibacterial Evaluation : In a recent study evaluating various pyrrolidine derivatives for antibacterial properties, compounds similar to 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] showed significant inhibition against harmful bacteria such as Bacillus subtilis and Pseudomonas aeruginosa . The structure-activity relationship indicated that specific substitutions enhanced bioactivity.
  • Antifungal Properties : Another case study examined the antifungal efficacy of related spiro compounds against Candida albicans. The findings suggested that modifications in the furan ring could lead to increased antifungal activity, highlighting the importance of structural optimization in drug design .

The mechanisms through which 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] exerts its biological effects are not yet fully elucidated. However, it is hypothesized that its interaction with cellular targets may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] derivatives?

  • Answer : The synthesis typically involves multi-step reactions under reflux conditions. For example, spiroheterocycles can be synthesized via annulation reactions using reagents like aniline, methyl acetoacetate, and isothiocyanate in the presence of triethylamine. Purification is achieved using column chromatography, and reactions are monitored via TLC. Diastereoselective synthesis is achieved by optimizing substituent effects (e.g., electron-withdrawing or donating groups on aryl rings) .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of spiro[furan-2,2'-pyrrolizine] compounds?

  • Answer :

  • 1H/13C NMR : Assignments of chemical shifts (e.g., δ 7.0–8.5 ppm for aromatic protons, δ 1.5–2.5 ppm for aliphatic protons) confirm stereochemistry and substituent positions.
  • IR : Absorption peaks (e.g., 1680–1720 cm⁻¹ for C=O, 2200–2250 cm⁻¹ for CN) identify functional groups.
  • HRMS/ESI-MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. X-ray crystallography (e.g., CCDC 843674) provides absolute configuration .

Q. What purification methods are recommended for isolating spiro[furan-2,2'-pyrrolizine] derivatives?

  • Answer : Column chromatography (silica gel, hexane/EtOAc gradient) and preparative TLC are standard. Solvent systems are optimized based on compound polarity. For thermally stable derivatives, recrystallization from ethanol or acetonitrile yields high-purity crystals .

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselectivity in the synthesis of spiro[furan-2,2'-pyrrolizine] systems?

  • Answer : Diastereoselectivity is controlled via:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives).
  • Reaction conditions : Low temperatures (−20°C to 0°C) and Lewis acids (e.g., ZnCl₂) stabilize transition states.
  • Substituent effects : Bulky groups (e.g., 4-nitrophenyl) on reactants enhance steric control, favoring one diastereomer .

Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) aid in understanding the electronic and steric properties of spiro[furan-2,2'-pyrrolizine] derivatives?

  • Answer :

  • DFT calculations : Predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) in crystal lattices.
  • Docking studies : Evaluate binding affinities for biological targets (e.g., antimicrobial enzymes) .

Q. What methodologies are used to evaluate the antibacterial activity of spiro[furan-2,2'-pyrrolizine] derivatives?

  • Answer :

  • MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) at the 3'-position enhance activity by improving membrane permeability .

Q. How are X-ray crystallography and single-crystal diffraction data utilized to resolve structural ambiguities in spiroheterocycles?

  • Answer : Single-crystal XRD (e.g., Bruker Smart APEX-2 CCD) provides bond lengths, angles, and torsion angles. Data refinement (e.g., SHELXL) confirms spiro-junction geometry and hydrogen-bonding networks. CCDC deposition (e.g., 904924) enables cross-validation .

Methodological Considerations

Q. How to address discrepancies between experimental and theoretical data (e.g., NMR chemical shifts)?

  • Answer :

  • Solvent effects : Simulate NMR shifts using polarizable continuum models (PCM) for solvent correction.
  • Conformational averaging : Account for dynamic effects (e.g., ring puckering) via molecular dynamics (MD) simulations.
  • Hybrid functionals : Use B3LYP-D3/6-311++G(d,p) for improved accuracy in DFT calculations .

Q. What are the key challenges in scaling up spiro[furan-2,2'-pyrrolizine] synthesis for preclinical studies?

  • Answer :

  • Yield optimization : Replace hazardous solvents (e.g., toluene) with green alternatives (e.g., cyclopentyl methyl ether).
  • Catalyst recycling : Immobilize metal catalysts (e.g., Pd/C) to reduce costs.
  • Byproduct control : Use inline IR spectroscopy for real-time reaction monitoring .

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